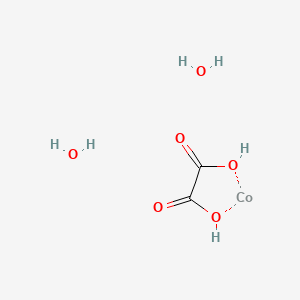

Cobalt oxalate dihydrate

CAS No.:

Cat. No.: VC16199574

Molecular Formula: C2H6CoO6

Molecular Weight: 185.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H6CoO6 |

|---|---|

| Molecular Weight | 185.00 g/mol |

| IUPAC Name | cobalt;oxalic acid;dihydrate |

| Standard InChI | InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2 |

| Standard InChI Key | PYEOGJIUTIEIRN-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(C(=O)O)O.O.O.[Co] |

Introduction

Chemical and Structural Properties of Cobalt Oxalate Dihydrate

Molecular Composition and Formula

Cobalt oxalate dihydrate has the empirical formula CoC₂O₄·2H₂O, with a molecular weight of 182.95 g/mol . The compound consists of cobalt(II) ions bridged by oxalate (C₂O₄²⁻) ligands in a bidentate configuration, with two water molecules completing the coordination sphere. This structure grants stability under ambient conditions but susceptibility to dehydration and oxidation at elevated temperatures.

The SMILES notation for the compound is C(=O)(C(=O)O)O.O.O.[Co], reflecting the connectivity of the oxalate anion, water molecules, and cobalt center . Crystallographic studies indicate a monoclinic crystal system, with lattice parameters a = 11.8 Å, b = 5.6 Å, c = 9.9 Å, and β = 128°, though deviations may occur depending on synthesis conditions .

Spectroscopic and Thermal Characteristics

Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrational modes:

-

O-H stretching: Broad band near 3400 cm⁻¹ from water molecules .

-

C=O asymmetric stretching: Peaks at 1635 cm⁻¹ and 1360 cm⁻¹ .

-

Co-O vibrations: Below 600 cm⁻¹, confirming metal-oxygen bonding .

Thermogravimetric analysis (TGA) in dry air reveals a two-stage mass loss (Figure 1):

-

Dehydration (118–196°C): Loss of two water molecules (theoretical mass loss: 9.8%, observed: 9.5%) .

-

Oxidative decomposition (248–279°C): Conversion to Co₃O₄ via intermediate metallic cobalt, with total mass loss of 45.2% .

Synthesis and Optimization

Conventional Synthesis from Pure Reagents

A standard method involves reacting cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) with oxalic acid dihydrate (H₂C₂O₄·2H₂O) in aqueous ammonia :

-

Procedure:

Recovery from Spent Catalysts

Kalpaklı (2022) demonstrated recycling cobalt from spent Co-Mo/Al₂O₃ hydrodesulfurization catalysts :

| Parameter | Optimal Value |

|---|---|

| Temperature | 25°C |

| H₂C₂O₄ Concentration | 0.25 M |

| Solid/Liquid Ratio | 1:20 g/mL |

| Stirring Speed | 300 rpm |

| Yield | 90.9% |

This approach reduces industrial waste while recovering high-purity CoC₂O₄·2H₂O .

Analytical Characterization Techniques

Titrimetric Analysis

The Studocu protocol outlines redox titrations to determine cobalt and oxalate content :

-

Cobalt quantification: Ignite CoC₂O₄·2H₂O to Co₃O₄, then calculate cobalt mass using:

-

Oxalate titration: Titrate dissolved sample with KMnO₄ in H₂SO₄:

X-ray Diffraction (XRD)

Thermal Decomposition Pathway

Heating CoC₂O₄·2H₂O in air proceeds as:

-

Dehydration (118–196°C):

-

Oxidative decomposition (248–279°C):

Differential thermal analysis (DTA) shows exothermic peaks at 196°C and 279°C, corresponding to dehydration and oxidation, respectively .

Industrial Applications

Catalyst Precursor

CoC₂O₄·2H₂O calcined to Co₃O₄ serves in:

Battery Materials

Thermal decomposition yields Co₃O₄ for lithium-ion battery anodes, offering capacities >890 mAh/g .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume